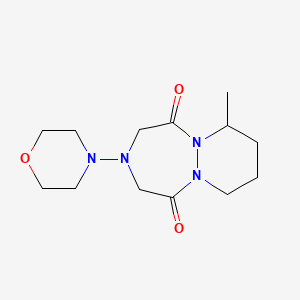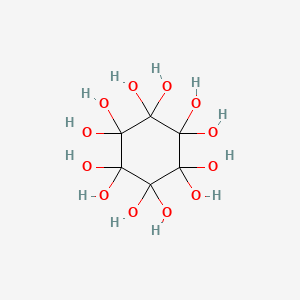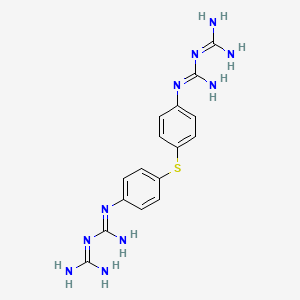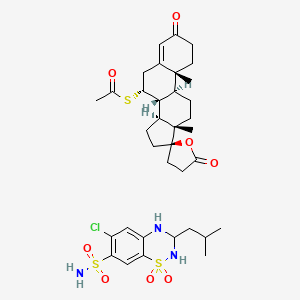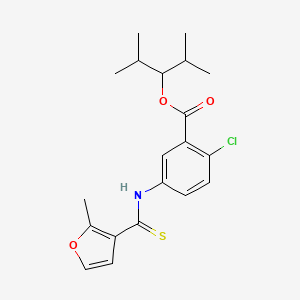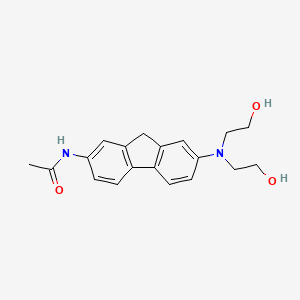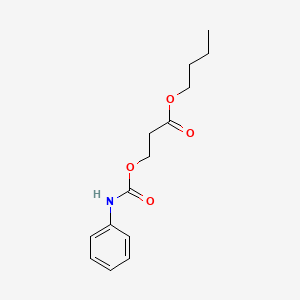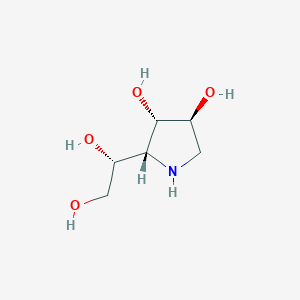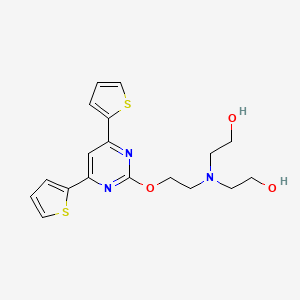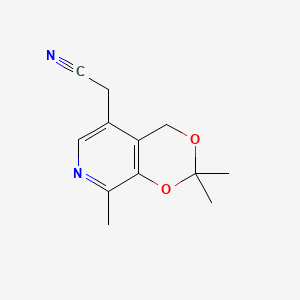
N,N,N,N',N',N',4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide is a complex organic compound with a unique structure that includes multiple methyl groups, oxygen atoms, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide typically involves multiple steps, including the introduction of methyl groups and the formation of silicon-oxygen bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide include:
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
Uniqueness
What sets N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide apart from similar compounds is its unique combination of methyl groups, oxygen atoms, and silicon atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
83454-20-0 |
|---|---|
Molekularformel |
C16H42I2N2O2Si2 |
Molekulargewicht |
604.50 g/mol |
IUPAC-Name |
2-[2-[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]ethyl-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H42N2O2Si2.2HI/c1-17(2,3)11-13-19-21(7,8)15-16-22(9,10)20-14-12-18(4,5)6;;/h11-16H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LGXNGLLWAPIMFE-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCO[Si](C)(C)CC[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


